MFCD02979194

Description

For instance, CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330) share key characteristics with boronic acid derivatives and aromatic halides, which are common in organometallic synthesis and pharmaceutical intermediates . These compounds exhibit properties such as high solubility in organic solvents, moderate bioavailability, and reactivity in cross-coupling reactions. However, the absence of explicit data on MFCD02979194 necessitates reliance on structurally similar compounds for comparative analysis.

Properties

IUPAC Name |

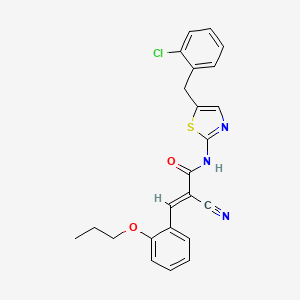

(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(2-propoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O2S/c1-2-11-29-21-10-6-4-8-17(21)12-18(14-25)22(28)27-23-26-15-19(30-23)13-16-7-3-5-9-20(16)24/h3-10,12,15H,2,11,13H2,1H3,(H,26,27,28)/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIPENRXGMFLKQ-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02979194 typically involves a multi-step process that includes the following steps:

Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving a catalyst to facilitate the process.

Intermediate Formation: The initial reaction produces an intermediate compound, which is then purified and subjected to further reactions.

Final Product Formation: The intermediate undergoes additional reactions, such as oxidation or reduction, to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common techniques include:

Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

Purification Steps: Employing distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD02979194 undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized products.

Reduction: Can be reduced using reducing agents to yield reduced forms.

Substitution: Participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

MFCD02979194 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe in molecular biology.

Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD02979194 exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes. For instance, it may inhibit or activate enzymes, alter gene expression, or interact with cellular receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected based on structural similarity, synthesis pathways, and functional applications:

A. (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

- Molecular Formula : C₆H₅BBrClO₂

- Key Properties: Log Po/w (XLOGP3): 2.15 Solubility: 0.24 mg/mL in water Synthetic Pathway: Pd-catalyzed cross-coupling in THF/H₂O at 75°C . Bioactivity: High GI absorption (BBB permeable; non-P-gp substrate) .

B. 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

- Molecular Formula : C₇H₅BrO₂

- Key Properties :

Data Tables

Table 1: Physicochemical Properties

Research Findings

Structural Reactivity :

- The boronic acid group in CAS 1046861-20-4 enables Suzuki-Miyaura coupling, critical for C-C bond formation, whereas CAS 1761-61-1’s benzimidazole core favors heterocyclic drug design .

- CAS 1761-61-1 exhibits higher lipophilicity (Log Po/w = 2.63) compared to CAS 1046861-20-4 (Log Po/w = 2.15), impacting membrane permeability .

Synthetic Efficiency :

- CAS 1046861-20-4 requires Pd catalysts and stringent conditions (75°C, 1.33 hours), while CAS 1761-61-1 utilizes recyclable A-FGO catalysts under ambient conditions, aligning with green chemistry principles .

Toxicity Profiles :

- CAS 1761-61-1’s H302 warning highlights acute oral toxicity risks, absent in the boronic acid derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.